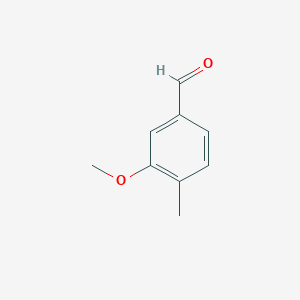

3-Methoxy-4-methylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-3-4-8(6-10)5-9(7)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDHPUFLDYYBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405828 | |

| Record name | 3-Methoxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24973-22-6 | |

| Record name | 3-Methoxy-4-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24973-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methoxy-4-methylbenzaldehyde CAS number

An In-Depth Technical Guide to 3-Methoxy-4-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a key aromatic aldehyde intermediate. The document is structured to serve researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the compound's fundamental properties, detailed synthesis methodologies with mechanistic insights, robust analytical validation techniques, and significant applications. The core objective is to furnish a practical and scientifically grounded resource, emphasizing experimental causality and self-validating protocols to ensure technical accuracy and reproducibility. The definitive identifier for this compound is CAS Number 24973-22-6 [1][2][3].

Compound Identification and Physicochemical Properties

This compound is an organic compound characterized by a benzene ring substituted with methoxy, methyl, and formyl groups. These functional groups dictate its reactivity and utility as a building block in more complex molecular architectures. Its key identifiers and physical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 24973-22-6 | [1][2][3] |

| Molecular Formula | C₉H₁₀O₂ | [1][2][3] |

| Molecular Weight | 150.17 g/mol | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | Not widely available | |

| Melting Point | 45-46°C | [4] |

| Boiling Point | 101-103°C at 10⁻⁴ mmHg | [4] |

| Appearance | Colorless needles / White crystalline substance | [4] |

| SMILES | CC1=C(C=C(C=C1)C=O)OC | [3] |

| InChIKey | TVDHPUFLDYYBPO-UHFFFAOYSA-N | [3] |

Synthesis Methodologies: A Mechanistic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A well-documented route proceeds from 4-methyl-3-nitrobenzaldehyde, involving reduction, diazotization, hydrolysis, and finally, methylation[4]. This pathway is chosen for its reliability and the common availability of the starting materials.

Causality Behind Experimental Choices:

-

Reduction of the Nitro Group: The initial step involves the reduction of the nitro group on 4-methyl-3-nitrobenzaldehyde to an amine (3-amino-4-methylbenzaldehyde). Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is an effective reagent for this transformation. The reaction is highly exothermic, necessitating cooling to maintain control and prevent side reactions[4].

-

Diazotization and Hydrolysis: The resulting amino group is then converted into a diazonium salt using sodium nitrite (NaNO₂) under acidic conditions at low temperatures (0-5°C). This step is critical; diazonium salts are unstable and can decompose explosively at higher temperatures. The diazonium salt is not isolated but is immediately hydrolyzed by adding it to boiling water. This process replaces the diazonium group with a hydroxyl group, yielding 3-hydroxy-4-methylbenzaldehyde[4].

-

Williamson Ether Synthesis (Methylation): The final step is the methylation of the hydroxyl group. This is a classic Williamson ether synthesis. 3-hydroxy-4-methylbenzaldehyde is deprotonated by a strong base (e.g., sodium hydroxide) to form a phenoxide ion. This nucleophilic phenoxide then attacks a methylating agent, such as dimethyl sulfate (Me₂SO₄), in an SN2 reaction to form the desired methoxy group, yielding the final product[4][5]. The choice of dimethyl sulfate is based on its high reactivity and efficiency as a methyl source.

Sources

3-Methoxy-4-methylbenzaldehyde physical properties

An In-Depth Technical Guide to the Physical Properties of 3-Methoxy-4-methylbenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde, a class of compounds that serves as a cornerstone in synthetic organic chemistry. Its utility lies in its reactive aldehyde functional group and the specific substitution pattern on the aromatic ring, which dictates its electronic and steric properties. These molecules are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and specialty materials. For researchers in drug discovery and process development, a thorough understanding of the physical properties of such a building block is not merely academic; it is a prerequisite for reaction design, purification strategy, process scale-up, and formulation.

This guide deviates from a rigid template to provide a focused, in-depth analysis of the physical characteristics of this compound. It is structured to reflect the typical workflow of a research scientist encountering a specialty chemical: first, establishing its identity and fundamental properties; second, understanding its spectroscopic signature for verification; and third, outlining the authoritative methods for empirical measurement. We will address the notable absence of readily available experimental data for this specific isomer and provide expert guidance on how to proceed with its characterization, ensuring a self-validating system of analysis.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical substance is to confirm its identity through a set of unique identifiers and its molecular structure.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 24973-22-6 | [1][2] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1][2] |

| Canonical SMILES | CC1=C(C=C(C=C1)C=O)OC | [1] |

| InChI Key | TVDHPUFLDYYBPO-UHFFFAOYSA-N | [1] |

| Synonyms | 4-Methyl-m-anisaldehyde, Benzaldehyde, 3-methoxy-4-methyl- |[1] |

Physicochemical Properties: Addressing Data Gaps

A comprehensive search of established chemical databases and supplier catalogs reveals that core experimental physical properties such as melting point, boiling point, and density for this compound are not consistently reported.[3][4] This is not an uncommon scenario for specialized isomers that have not undergone extensive physical characterization.

In such cases, a researcher must rely on a combination of computationally predicted properties and, ultimately, empirical determination. For professionals in drug development, predicted properties are instrumental in initial computational models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Table 2: Summary of Physical and Computed Properties

| Property | Value / Observation | Type | Source(s) |

|---|---|---|---|

| Physical State | Not specified in literature. | Experimental | - |

| Melting Point | Data not available. | Experimental | [3] |

| Boiling Point | Data not available. | Experimental | [3] |

| Density | Data not available. | Experimental | [3] |

| XLogP3 | 2.3 | Computed | [1] |

| Hydrogen Bond Donor Count | 0 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 2 | Computed | [1] |

| Rotatable Bond Count | 2 | Computed | [1] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ether, acetone) and poorly soluble in water. | Inferred |[5] |

The XLogP3 value of 2.3 suggests the molecule is moderately lipophilic, indicating it is more likely to dissolve in nonpolar organic solvents than in water.[1] The absence of hydrogen bond donors and the presence of two acceptors (the carbonyl oxygen and the ether oxygen) further inform its potential interactions and solubility characteristics.

Spectroscopic Profile for Structural Verification

For a synthetic chemist, confirming the identity and purity of a target molecule is paramount. While specific, citable spectra for this compound are not found in public repositories, its structure allows for a confident prediction of its key spectroscopic features.

Expected Infrared (IR) Spectrum

The IR spectrum is used to identify the functional groups within a molecule. For this compound, the following absorption bands are expected and diagnostic:

-

~2830 and ~2730 cm⁻¹ (two bands, medium): These are the characteristic C-H stretching vibrations of the aldehyde group. The band around 2730 cm⁻¹ is particularly indicative of an aldehyde, as few other absorptions appear in this region.[6]

-

~1705 cm⁻¹ (strong, sharp): This absorption is due to the C=O (carbonyl) stretching of the aldehyde. Its position below 1715 cm⁻¹ is typical for an aromatic aldehyde, where conjugation with the benzene ring lowers the vibrational frequency.[7]

-

~3030 cm⁻¹ (weak to medium): Aromatic C-H stretching vibrations.

-

~1600 and ~1450 cm⁻¹ (medium to strong): C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl-alkyl ether (methoxy group).

-

~1025 cm⁻¹ (medium): Symmetric C-O-C stretching of the ether.

Expected ¹H Nuclear Magnetic Resonance (NMR) Spectrum

¹H NMR spectroscopy provides detailed information about the electronic environment of each hydrogen atom, allowing for unambiguous structural elucidation.

-

δ ~9.9-10.1 ppm (singlet, 1H): This highly deshielded signal is characteristic of the aldehyde proton (-CHO).[8][9] It appears as a singlet as there are no adjacent protons to cause splitting.

-

δ ~7.2-7.8 ppm (multiplets, 3H total): These signals correspond to the three protons on the aromatic ring. Their exact chemical shifts and splitting patterns (coupling) will depend on their position relative to the electron-withdrawing aldehyde group and the electron-donating methoxy and methyl groups. We would expect three distinct signals, likely a doublet, a singlet-like signal, and another doublet, reflecting their unique environments.

-

δ ~3.9 ppm (singlet, 3H): This signal corresponds to the three protons of the methoxy group (-OCH₃). It is a singlet as there are no adjacent protons.

-

δ ~2.3 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl group (-CH₃) attached to the aromatic ring. It is also a singlet.

Authoritative Protocols for Physical Property Determination

Given the absence of reported experimental data, the following section provides standardized, field-proven methodologies for determining the key physical properties of a novel or uncharacterized compound like this compound. These protocols are designed to be self-validating through replication and adherence to established principles.

Protocol 4.1: Determination of Melting Point (Capillary Method)

This method is the pharmacopeial standard for melting point determination and is suitable if the compound is a solid at room temperature.[10]

Principle: The melting point is the temperature range over which a solid transitions to a liquid. Pure crystalline compounds exhibit a sharp, well-defined melting range (typically <1°C), whereas impurities depress and broaden this range.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. If it is not a fine powder, gently crush the crystalline sample using a mortar and pestle.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack a small column (2-3 mm) of the sample tightly at the bottom.

-

Initial Determination (Rapid): Place the loaded capillary into a melting point apparatus (e.g., Mel-Temp). Heat the block rapidly to get an approximate melting temperature. This saves time and prevents overshooting the melting point in subsequent, more precise measurements.

-

Accurate Determination (Slow): Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with the sample.

-

Set the heating rate to a slow, controlled ramp (1-2°C per minute) as you approach the expected melting point.

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the last solid crystal melts.

-

-

The melting point is reported as the range T₁ - T₂. For high accuracy, the determination should be repeated at least twice, with results being consistent.

Protocol 4.2: Determination of Boiling Point (Microscale Method)

This method is ideal for determining the boiling point of a small quantity of liquid, which is common in research and development settings.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this temperature, a rapid and continuous stream of bubbles will emerge from a liquid being heated.

Methodology:

-

Apparatus Setup: Add approximately 0.5-1 mL of the liquid sample to a small test tube (e.g., 75 x 10 mm).

-

Place a short piece of capillary tubing (sealed at one end) into the test tube with the open end down. This is the ebullition tube.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Clamp the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a metal heating block) so that the sample is below the level of the heating medium.[8]

-

Heat the apparatus gently. As the temperature rises, air will be expelled from the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary. This indicates the liquid's vapor pressure has exceeded the external pressure.

-

Data Recording: Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample. Record this temperature.

-

Pressure Correction: Always record the ambient barometric pressure, as boiling points are pressure-dependent. If necessary, correct the observed boiling point to standard pressure (760 mmHg).

Safety and Handling

Based on aggregated GHS data, this compound should be handled with standard laboratory precautions.

-

GHS Hazard Classification:

Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

-

Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4715095, this compound. Available at: [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

Illinois State University, Department of Chemistry. Infrared Spectroscopy. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Aldehydes. Available at: [Link]

-

University of Calgary, Department of Chemistry. Melting Point. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available at: [Link]

-

University College London, Department of Chemistry. Chemical shifts. Available at: [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Available at: [Link]

-

Japanese Pharmacopoeia. Melting Point Determination / General Tests. Available at: [Link]

-

ChemSynthesis. This compound. Available at: [Link]

-

National Institute of Standards and Technology. Benzaldehyde, 3-hydroxy-4-methoxy-. Available at: [Link]

-

Cheméo. Chemical Properties of Benzaldehyde, 3-hydroxy-4-methoxy- (CAS 621-59-0). Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

PubChem. 4-Methoxybenzaldehyde. Available at: [Link]

-

National Institute of Standards and Technology. 3-Methoxy-4,5-methylenedioxybenzaldehyde. Available at: [Link]

-

National Institute of Standards and Technology. Benzaldehyde, 3-hydroxy-4-methoxy-. Available at: [Link]

-

SpectraBase. 3-Ethoxy-4-methoxy-benzaldehyde - Optional[FTIR] - Spectrum. Available at: [Link]

-

SpectraBase. 3-Methoxy-4-(octyloxy)benzaldehyde - Optional[FTIR] - Spectrum. Available at: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

-

ResearchGate. The Solubility Profile of 3,4,5-Trimethoxybenzaldehyde in Aqueous Binary Solvent Mixtures at Several Temperatures. Available at: [Link]

-

PubChem. 3-Methyl-4-anisaldehyde. Available at: [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | 24973-22-6 [chemicalbook.com]

- 5. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. spectroscopyonline.com [spectroscopyonline.com]

3-Methoxy-4-methylbenzaldehyde molecular weight

An In-Depth Technical Guide to 3-Methoxy-4-methylbenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted aromatic aldehyde, serves as a crucial building block in the landscape of organic synthesis. While structurally unassuming, its specific arrangement of methoxy, methyl, and aldehyde functional groups on a benzene ring offers a unique combination of reactivity and steric influence. This makes it a valuable intermediate in the synthesis of complex molecules, ranging from fine chemicals to active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of this compound, delving into its fundamental properties, validated synthesis protocols, analytical characterization, and key applications, with a particular focus on its relevance in drug discovery and development.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all scientific work. This compound is identified by its unique CAS number and defined by a specific set of physicochemical properties that dictate its behavior in chemical reactions and its handling requirements.

The molecular weight of this compound is 150.17 g/mol .[1][2] This value is fundamental for stoichiometric calculations in synthesis. Its molecular formula is C₉H₁₀O₂.[1][2]

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Methyl-m-anisaldehyde | [1] |

| CAS Number | 24973-22-6 | [1][2] |

| Molecular Formula | C₉H₁₀O₂ | [1][2] |

| Molecular Weight | 150.17 g/mol | [1][2] |

| Appearance | Colorless needles | [3] |

| Melting Point | 45-46°C | [3] |

| XLogP3 | 2.3 | [1] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be approached through various routes. A well-documented and reliable method involves a multi-step process starting from 4-methyl-3-nitrobenzaldehyde.[3] This pathway is illustrative of common synthetic transformations used in medicinal chemistry.

Causality in Experimental Design

The chosen synthetic route is a classic example of functional group manipulation on an aromatic ring.

-

Step 1: Reduction of the Nitro Group: The initial reduction of the nitro group to an amine is a critical step to install a versatile functional group that can be further modified. Tin(II) chloride (SnCl₂) in concentrated HCl is a robust and highly effective reagent for this transformation under exothermic conditions.[3]

-

Step 2: Diazotization and Hydrolysis: The resulting amino group is converted into a diazonium salt using sodium nitrite (NaNO₂) under cold conditions to ensure the salt's stability. This diazonium salt is an excellent leaving group and is subsequently displaced by a hydroxyl group through hydrolysis in refluxing water to yield 3-hydroxy-4-methylbenzaldehyde.[3]

-

Step 3: Williamson Ether Synthesis: The final step is a classic Williamson ether synthesis. The phenolic hydroxyl group is deprotonated by a base (NaOH) to form a phenoxide, which then acts as a nucleophile to attack an alkylating agent, dimethyl sulfate (Me₂SO₄), yielding the desired methoxy group.[3]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol[3]

-

Reduction: To a solution of tin(II) chloride dihydrate (450 g) in 35% HCl (600 mL), add 4-methyl-3-nitrobenzaldehyde (110 g). The reaction is highly exothermic. Once the internal temperature reaches 100°C, cool the mixture to 0-5°C with an ice bath. The resulting precipitate (stannic complex of 3-amino-4-methylbenzaldehyde) is filtered and used directly in the next step.

-

Diazotization and Hydrolysis: Suspend the complex from the previous step in 35% HCl (600 mL). Add a solution of sodium nitrite (46 g) in water (50 mL) dropwise at 4-5°C over 50 minutes. Stir the mixture at this temperature for 2 hours. Filter the resulting pale yellow diazonium salt precipitate. Add the solid salt in portions to refluxing water (1.7 L) over 30 minutes. After the evolution of nitrogen gas ceases, cool the mixture and extract with dichloromethane (DCM). Concentrate the DCM extracts to give a crude product.

-

Purification of Intermediate: Purify the crude product by passing it through a short silica gel column with DCM elution, followed by recrystallization from benzene to yield 3-hydroxy-4-methylbenzaldehyde.

-

Methylation: To a solution of 3-hydroxy-4-methylbenzaldehyde (10.6 g) in 2 N NaOH (60 mL), add dimethyl sulfate (15.9 g) dropwise at 40-45°C over 10 minutes. Stir the mixture at this temperature for 1 hour. Cool to 20°C and extract with ether (150 mL).

-

Final Purification: Perform a standard work-up and recrystallize the product from n-hexane to obtain this compound as colorless needles.[3]

Analytical Characterization

Structural confirmation and purity assessment are non-negotiable for any chemical intermediate intended for drug development. The primary techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include:

-

A singlet for the aldehydic proton (-CHO) typically downfield (~9.8-10.0 ppm).

-

Signals for the three aromatic protons, showing characteristic splitting patterns based on their positions.

-

A singlet for the methoxy group protons (-OCH₃) around 3.8-4.0 ppm.

-

A singlet for the methyl group protons (-CH₃) around 2.2-2.4 ppm.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms, including a signal for the carbonyl carbon of the aldehyde at ~190-192 ppm.

-

Mass Spectrometry (MS): Electron Ionization MS (EI-MS) will show a molecular ion (M⁺) peak corresponding to the molecular weight (m/z = 150.17), confirming the compound's identity.

Applications in Research and Drug Development

The utility of this compound lies in the reactivity of its aldehyde group, which can participate in a wide array of chemical transformations to build more complex molecular scaffolds.

Role as a Pharmaceutical Intermediate

Aromatic aldehydes are foundational components in the synthesis of numerous pharmaceuticals. The specific substitution pattern of this compound can be leveraged to synthesize targeted molecules. While direct applications in marketed drugs are not broadly documented, its structural motifs are present in various biologically active compounds. Analogous structures, such as vanillin (4-hydroxy-3-methoxybenzaldehyde) and its derivatives, are widely used as intermediates in the pharmaceutical industry.[4] Similarly, other substituted benzaldehydes are crucial for creating drugs with enhanced metabolic stability and binding affinity, used in developing anti-inflammatory agents and novel anti-cancer therapies.[5]

Logical Flow of Aldehyde in Synthesis

Caption: Key synthetic transformations involving this compound.

Other Industrial Applications

Beyond pharmaceuticals, this compound and its isomers find use in other specialized areas. For instance, it is noted for its application in the formulation of electronic chemicals and photoresists, where high purity is a critical requirement.[6]

Safety and Handling

Adherence to safety protocols is paramount when working with any chemical reagent. This compound possesses specific hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE).

-

GHS Hazard Statements: According to aggregated GHS information, this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[1] Some classifications also include warnings for being harmful if swallowed (H302) and potentially causing respiratory irritation (H335).[1]

-

Recommended PPE: Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles or face shield).[7][8]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[7][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][9]

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing.[8]

-

Conclusion

This compound is more than just a chemical with a defined molecular weight. It is a versatile synthetic intermediate whose value is realized in its potential to be transformed into a multitude of more complex and functional molecules. For researchers in drug development and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in creating novel compounds that can address scientific and therapeutic challenges.

References

-

PubChem. This compound | C9H10O2 | CID 4715095. National Center for Biotechnology Information. [Link]

-

The Hive. This compound, Hive Methods Discourse. [Link]

-

MetaSci. Safety Data Sheet 3-Methoxybenzaldehyde. [Link]

-

Bio-Active Co., Ltd. Safety Data Sheet. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Expert Insights: Purchasing this compound for Electronic Applications. [Link]

-

S. Thenmozhi, et al. Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. [Link]

Sources

- 1. This compound | C9H10O2 | CID 4715095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound , Hive Methods Discourse [chemistry.mdma.ch]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. sds.metasci.ca [sds.metasci.ca]

- 8. fishersci.com [fishersci.com]

- 9. bio.vu.nl [bio.vu.nl]

An Investigator's Technical Guide to the Biological Potential of 3-Methoxy-4-methylbenzaldehyde

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Preamble: The Rationale for Investigation

In the landscape of medicinal chemistry, the benzaldehyde scaffold is a recurring motif in molecules exhibiting a wide spectrum of biological activities. From antimicrobial to anticancer effects, the versatility of this aromatic aldehyde has positioned it as a foundational structure for therapeutic agent discovery. This guide focuses on a specific, yet under-investigated derivative: 3-Methoxy-4-methylbenzaldehyde . While direct, comprehensive biological data for this compound remains nascent in publicly accessible literature, its structural features—a methoxy group and a methyl group on the benzene ring—suggest a compelling case for its potential bioactivity. The electronic and steric properties imparted by these substitutions on the phenyl ring are known to modulate the biological effects of benzaldehyde derivatives.

This document serves as a technical primer and a strategic workflow for the research scientist poised to explore the biological activities of this compound. It is structured not as a review of established facts, but as a forward-looking guide to systematic investigation, grounded in the established principles of drug discovery and bio-assays. We will proceed from its synthesis and characterization to detailed, field-proven protocols for assessing its antimicrobial, antioxidant, and cytotoxic potential.

Section 1: Synthesis and Characterization of this compound

A robust investigation begins with the unambiguous synthesis and characterization of the compound of interest. The following is a well-documented synthetic route.[1]

Synthesis Protocol

The synthesis of this compound can be achieved from 3-hydroxy-4-methylbenzaldehyde.

Step 1: Methylation of 3-hydroxy-4-methylbenzaldehyde

-

Dissolve 10.6 g of 3-hydroxy-4-methylbenzaldehyde in 60 mL of 2 N NaOH.

-

At a temperature of 40-45°C, add 15.9 g of dimethyl sulfate (Me2SO4) dropwise over 10 minutes.

-

Stir the mixture at the same temperature for 1 hour.

-

Cool the mixture to 20°C.

-

Extract the product with 150 mL of ether.

-

Perform a standard work-up of the ether extracts.

-

Recrystallize the crude product from n-hexane to yield colorless needles of this compound.

Physicochemical and Spectroscopic Data

It is imperative to confirm the identity and purity of the synthesized compound.

| Property | Value | Source |

| Molecular Formula | C9H10O2 | PubChem |

| Molecular Weight | 150.17 g/mol | PubChem |

| Appearance | Colorless needles | [1] |

| Melting Point | 45-46°C | [1] |

| CAS Number | 24973-22-6 | PubChem |

Expected Spectroscopic Data:

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, the methoxy protons, and the methyl protons.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum will show characteristic peaks for the carbonyl carbon, aromatic carbons, the methoxy carbon, and the methyl carbon.

-

IR Spectroscopy: Infrared spectroscopy should reveal a strong absorption band for the carbonyl group (C=O) of the aldehyde, as well as bands corresponding to C-H and C-O stretching and aromatic C=C bonds.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Section 2: Investigating the Antimicrobial Potential

The benzaldehyde moiety is present in numerous compounds with known antimicrobial properties. For instance, derivatives of 4-hydroxy-3-methoxy-benzaldehyde have demonstrated activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[2] This provides a strong rationale for evaluating the antimicrobial effects of this compound.

Proposed Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, Candida albicans ATCC 90028)

-

This compound stock solution (e.g., in DMSO)

-

Positive control (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

-

Negative control (MHB/RPMI + DMSO)

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a bacterial/fungal inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

-

In a 96-well plate, add 100 µL of broth to all wells.

-

Add 100 µL of the stock solution of this compound to the first well of a row and perform serial two-fold dilutions across the row.

-

Repeat for the positive control antibiotic in a separate row.

-

Inoculate each well (except for the sterility control wells) with 5 µL of the prepared microbial suspension.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

-

Optionally, read the absorbance at 600 nm to quantify growth inhibition.

Caption: Workflow for MIC Determination.

Section 3: Unveiling the Antioxidant Capacity

Phenolic compounds, including many benzaldehyde derivatives, are known for their antioxidant properties due to their ability to donate hydrogen atoms or electrons to scavenge free radicals. The methoxy group on the aromatic ring of this compound may contribute to this activity.

Proposed Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to screen the antioxidant activity of compounds.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

This compound solutions at various concentrations in methanol

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Methanol (as blank)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control in methanol.

-

In a set of test tubes or a 96-well plate, add 1 mL of the DPPH solution to 1 mL of each sample dilution.

-

Prepare a blank by mixing 1 mL of methanol with 1 mL of the DPPH solution.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each solution at 517 nm.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Caption: DPPH Antioxidant Assay Workflow.

Section 4: Assessing the Anticancer Potential

Benzaldehyde and its derivatives have been investigated for their anticancer properties.[3] Some studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The cytotoxic potential of this compound against cancer cells is therefore a logical and promising area of investigation.

Proposed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

96-well cell culture plates

-

Positive control (e.g., Doxorubicin)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of this compound and the positive control. Include a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: MTT Cytotoxicity Assay Workflow.

Section 5: Data Interpretation and Future Perspectives

The successful execution of the aforementioned protocols will yield quantitative data in the form of MIC and IC50 values.

-

MIC Values: A low MIC value against a particular microbe indicates potent antimicrobial activity. Further studies could explore the mechanism of action, such as effects on the cell wall or protein synthesis.

-

DPPH IC50 Values: A low IC50 value in the DPPH assay suggests significant antioxidant potential. This could be further investigated using other antioxidant assays like ABTS or FRAP to understand the mechanism of radical scavenging.

-

MTT IC50 Values: A low IC50 value against a cancer cell line indicates cytotoxic activity. Subsequent research should focus on determining the mode of cell death (apoptosis vs. necrosis) and identifying the molecular targets and signaling pathways involved.

The biological activities of this compound are, as of this writing, an open field for discovery. The experimental frameworks provided in this guide offer a validated starting point for any researcher seeking to characterize its potential as a novel bioactive compound.

References

- Fukumi, H., Kurihara, H., & Mishima, H. (1978). Total synthesis of mimosamycin. Chemical & Pharmaceutical Bulletin, 26(7), 2175-2180.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 31(3), 1395-1402.

- Kochi, M., Takeuchi, S., Mizutani, T., Mochizuki, K., Matsumoto, Y., & Saito, Y. (1980). Antitumor activity of benzaldehyde.

-

Mladenova, R. D., Doytchinova, I. A., & Zlatkov, B. N. (2020). Experimental IC50 values in µM and selectivity indices (SI) for cytotoxic activities of 4-methoxy-derived hydrazones. ResearchGate. Retrieved from [Link]

- Mbah, J. A., Ayimele, G. A., Kodjio, N., Yong, J. N., Nfor, E. N., & Gatsing, D. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. International Journal of Organic Chemistry, 7(3), 229-239.

- Li, Y., Wang, Y., Zhang, H., Li, X., & Zhang, G. (2015). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances, 5(118), 97855-97862.

- Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412–422.

- van Meerloo, J., Ceri, H., & Ala, A. (2011). The MTT cell viability assay. Methods in molecular biology (Clifton, N.J.), 716, 157–162.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: 3-Methoxy-4-methylbenzaldehyde and its Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists

Abstract

The benzaldehyde moiety represents a privileged scaffold in medicinal chemistry, serving as a foundational building block for a diverse array of biologically active compounds. Within this class, 3-methoxy-4-methylbenzaldehyde distinguishes itself as a particularly versatile precursor. Its specific substitution pattern—an activating methoxy group and a moderately electron-donating methyl group—provides a unique electronic and steric profile that is conducive to a variety of chemical transformations. This guide offers a comprehensive exploration of the synthesis, derivatization, and medicinal applications of this compound, providing researchers and drug development professionals with field-proven insights, detailed experimental protocols, and an analysis of the structure-activity relationships that govern the therapeutic potential of its derivatives.

The Core Moiety: A Strategic Starting Point

This compound (also known as 4-Methyl-m-anisaldehyde) is an aromatic aldehyde whose structure provides an excellent starting point for synthetic diversification.[1][2][3][4][5] The aldehyde functional group is readily converted into a wide range of other functionalities, including imines (Schiff bases), alkenes (chalcones), and alcohols, making it a powerful handle for molecular elaboration.

The synthesis of the core scaffold itself is often achieved through established aromatic chemistry. One common method is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol.[6] In this case, starting from o-cresol, the reaction introduces the aldehyde group, which can then be followed by methylation of the hydroxyl group to yield the target molecule.[6] This accessibility ensures a reliable supply of the starting material for more complex synthetic campaigns.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [1][3] |

| Molecular Weight | 150.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 24973-22-6 | [1][2][3][4] |

Synthetic Diversification: From Scaffold to Lead Compound

The true utility of this compound lies in its capacity to be transformed into diverse chemical libraries. The following sections detail the synthesis of key derivative classes that have demonstrated significant promise in medicinal chemistry.

Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a cornerstone of natural product and medicinal chemistry. Their synthesis from this compound is typically achieved via the Claisen-Schmidt condensation, an alkali-catalyzed reaction with a substituted acetophenone.[7][8]

Causality of Experimental Choice: The use of a strong base (e.g., NaOH or KOH) is critical for this transformation. The base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The subsequent dehydration of the resulting aldol adduct is often spontaneous or acid-catalyzed, yielding the thermodynamically stable conjugated chalcone system. The α,β-unsaturated keto functional group is a key pharmacophore responsible for the biological activity of many chalcones.[7][8]

Caption: Synthesis of Chalcones via Claisen-Schmidt Condensation.

Schiff Base and Hydrazone Derivatives

The condensation of the aldehyde with primary amines or hydrazides readily forms Schiff bases (imines) and hydrazones, respectively. These reactions are typically acid-catalyzed and proceed via a nucleophilic addition-elimination mechanism. These derivatives are of immense interest due to their coordination properties and wide range of biological activities.[9][10][11][12]

Expert Insight: The formation of aroyl hydrazones by reacting the aldehyde with various hydrazides introduces a highly versatile -CO-NH-N=CH- linker.[10] This group enhances the molecule's ability to act as a hydrogen bond donor and acceptor, which is crucial for binding to biological targets like enzymes and receptors. The stability and conformational flexibility of this linker make it a favored moiety in drug design.

Ether and Ester Derivatives

While the core molecule is this compound, many potent derivatives are synthesized from structurally similar precursors like vanillin (4-hydroxy-3-methoxybenzaldehyde) or isovanillin, where a hydroxyl group is available for further modification.[9][10][13][14] Etherification, for instance by reacting isovanillin with diethyl sulfate under basic conditions, yields derivatives like 3-ethoxy-4-methoxybenzaldehyde, an intermediate for the anti-inflammatory drug apremilast.[13] This highlights how subtle modifications to the methoxy/hydroxy substitution pattern can lead to significant therapeutic agents.

Medicinal Chemistry Applications and Mechanisms of Action

Derivatives of the this compound scaffold have been investigated for a multitude of therapeutic applications.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, are central to the inflammatory process. A brominated vanillin derivative, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, has been shown to exert potent anti-inflammatory effects by targeting these pathways.[15]

Mechanism of Action: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this derivative significantly reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE₂).[15] It achieves this by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Mechanistically, the compound inhibits the phosphorylation and degradation of IκB-α, which prevents the translocation of the NF-κB p65 subunit to the nucleus.[15] Furthermore, it reduces the phosphorylation of the MAPK proteins ERK and JNK, effectively blocking two major pro-inflammatory signaling cascades.[15]

Caption: Inhibition of NF-κB and MAPK pathways by a benzaldehyde derivative.[15]

Anticancer Activity

Benzaldehyde derivatives have emerged as promising candidates for cancer therapy, often overcoming resistance to existing treatments.[16] Their mechanisms are varied, ranging from the induction of apoptosis to the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Targeting Aldehyde Dehydrogenase (ALDH): Certain benzyloxybenzaldehyde derivatives have been designed as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3).[17] The ALDH superfamily plays a crucial role in cellular detoxification and the synthesis of retinoic acid, a key signaling molecule involved in cell differentiation.[17] High ALDH activity is a hallmark of cancer stem cells (CSCs), and its inhibition is a promising strategy to eradicate these therapy-resistant cells.

-

Modulating Protein-Protein Interactions: Benzaldehyde has been shown to suppress a state of epithelial-mesenchymal plasticity (EMP), a process critical for metastasis and treatment resistance.[16] It achieves this by targeting the interaction between the scaffold protein 14-3-3ζ and its client proteins, including the Ser28-phosphorylated form of histone H3 (H3S28ph).[16] This disruption inhibits the transcriptional programs that drive cancer progression.

Anticancer Activity of Selected Benzaldehyde Derivatives

| Compound Class | Cancer Cell Line | Mechanism/Assay | Reference |

| Benzyloxybenzaldehyde Derivatives | Human Promyelocytic Leukemia (HL-60) | MTT Assay (Cell Viability) | [18] |

| Benzyloxybenzaldehyde Derivatives | Non-Small Cell Lung Cancer (A549, H1299) | ALDH1A3 Inhibition | [17] |

| Benzaldehyde Derivative | Pancreatic Cancer (Orthotopic Mouse Model) | Inhibition of 14-3-3ζ-H3S28ph Interaction | [16] |

Antimicrobial Activity

The development of new antimicrobial agents is a global health priority. Chalcones and aroyl hydrazones derived from substituted benzaldehydes have demonstrated significant activity against a range of bacterial and fungal pathogens.[7][8][10]

Structure-Activity Relationship (SAR) Insights:

-

The α,β-unsaturated ketone moiety in chalcones is a critical pharmacophore for antimicrobial activity.[7][8]

-

For aroyl hydrazones, the presence and position of hydroxyl groups on the aromatic rings can significantly enhance antibacterial activity.[10] This suggests that hydrogen bonding plays a key role in the interaction with the microbial target.

-

Studies on hydrazone derivatives of vanillin have shown activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[10]

Self-Validating Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol describes the synthesis of a chalcone derivative from 3-benzyloxy-4-methoxybenzaldehyde (a structurally related and commercially available precursor) and an acetophenone, based on established Claisen-Schmidt condensation methods.[7][8]

Objective: To synthesize a chalcone via base-catalyzed condensation.

Materials:

-

3-Benzyloxy-4-methoxybenzaldehyde (1.0 eq)

-

Substituted Acetophenone (1.0 eq)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (e.g., 50% w/v)

-

Deionized Water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Step-by-Step Methodology:

-

Reactant Dissolution: In a round-bottom flask, dissolve 3-benzyloxy-4-methoxybenzaldehyde (1.0 eq) and the selected substituted acetophenone (1.0 eq) in a minimal amount of ethanol with stirring at room temperature until a clear solution is obtained.

-

Rationale: Ethanol is used as a solvent because it effectively dissolves both the aromatic aldehyde and the ketone, creating a homogenous reaction medium.

-

-

Initiation of Condensation: Cool the flask in an ice bath to control the initial exotherm of the reaction. While stirring vigorously, add the aqueous NaOH solution dropwise. The addition of the base should be slow to prevent side reactions.

-

Rationale: The base catalyzes the reaction by generating the acetophenone enolate. Cooling is necessary as the aldol condensation can be exothermic, and maintaining a low temperature improves selectivity and yield.

-

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress can be monitored by the formation of a precipitate (the chalcone product, which is often a solid) and confirmed by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Self-Validation: A successful reaction is indicated by the consumption of the starting materials (aldehyde and ketone) and the appearance of a new, less polar spot on the TLC plate corresponding to the chalcone product.

-

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water. If a solid precipitates, collect it by vacuum filtration. Wash the solid thoroughly with cold water to remove excess base.

-

Rationale: Quenching the reaction in ice water precipitates the organic product, which is typically poorly soluble in water, and helps neutralize the catalyst.

-

-

Purification: The crude solid product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.[8]

Conclusion and Future Outlook

This compound and its structurally related analogs are powerful and versatile scaffolds in medicinal chemistry. The ease of their synthesis and the reactivity of the aldehyde group allow for the creation of large, diverse libraries of compounds, including chalcones, Schiff bases, and hydrazones. These derivatives have demonstrated significant therapeutic potential across multiple domains, including anti-inflammatory, anticancer, and antimicrobial applications. Future research should focus on leveraging combinatorial techniques to expand the chemical space around this core, coupled with high-throughput screening to identify novel lead compounds. Furthermore, detailed mechanistic studies, like those exploring the inhibition of the NF-κB pathway or specific ALDH isoforms, will be crucial for optimizing these scaffolds into next-generation therapeutics.

References

-

Saito, N., Tachi, M., Seki, R., Sugawara, Y., Takeuchi, E., & Kubo, A. (n.d.). A Concise Route to 3-Hydroxy-4-Methoxy-5-Methylbenzaldehyde Derivative. Synthetic Communications, 30(13), 2345-2350. [Link]

-

Bouchoucha, A., et al. (2015). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 31(3), 1395-1402. [Link]

-

Jee, J., et al. (2014). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]

-

Jones, S., et al. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. University of Sheffield. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

Zacarias-Lara, J. L., et al. (2020). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. MDPI. [Link]

-

ResearchGate. (2015). Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From3- benzyloxy-4- methoxybenzaldehyde. ResearchGate. [Link]

-

Wang, S., et al. (2015). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances, 5(28), 21693-21702. [Link]

-

ResearchGate. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. ResearchGate. [Link]

-

LookChem. (n.d.). This compound. LookChem. [Link]

-

Matalkah, F. A., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 27(15), 4987. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. PubChem Compound Database. [Link]

-

Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. [Link]

-

PubMed. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. PubMed. [Link]

-

Kim, K. N., et al. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules, 26(11), 3366. [Link]

-

ResearchGate. (n.d.). 3-hydroxy-4 methoxybenzaldehyde. ResearchGate. [Link]

-

PubChemLite. (n.d.). This compound (C9H10O2). PubChemLite. [Link]

-

MDPI. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [Link]

-

Vorobyova, V., & Olena, O. (2018). 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. Journal of Chemical Technology and Metallurgy, 53(2), 336-345. [Link]

-

ResearchGate. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. ResearchGate. [Link]

-

ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. ResearchGate. [Link]

Sources

- 1. This compound | C9H10O2 | CID 4715095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - this compound (C9H10O2) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 14. journal.uctm.edu [journal.uctm.edu]

- 15. mdpi.com [mdpi.com]

- 16. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Pharmacological Profile of 3-Methoxy-4-methylbenzaldehyde Analogs: An In-depth Technical Guide

Introduction

The benzaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a vast array of pharmacologically active molecules. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2] This guide focuses on the pharmacological profile of analogs derived from 3-methoxy-4-methylbenzaldehyde, a structurally intriguing variant of more commonly studied benzaldehydes like vanillin.

The unique substitution pattern of a methoxy group at the 3-position and a methyl group at the 4-position offers a distinct electronic and steric landscape. This influences the molecule's reactivity and its interactions with biological targets, making its analogs a promising area for drug discovery and development. This document provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategies for this compound Analogs

The synthesis of pharmacologically active analogs from this compound often involves modifications of the aldehyde functional group. A prominent and versatile method is the Claisen-Schmidt condensation to form chalcones (1,3-diphenyl-2-propen-1-ones), which are well-established precursors for flavonoids and other heterocyclic compounds with significant biological activities.[3][4]

The general principle involves the base-catalyzed reaction of this compound with an appropriate acetophenone derivative. The choice of catalyst (e.g., NaOH, KOH) and reaction conditions (e.g., solvent, temperature) can be optimized to improve yields and purity.[5][6]

Representative Synthetic Workflow: Chalcone Synthesis

The following diagram illustrates a typical workflow for the synthesis of a chalcone analog from this compound.

Caption: General workflow for Claisen-Schmidt condensation.

Detailed Experimental Protocol: Synthesis of a Chalcone Analog

This protocol describes the synthesis of a chalcone derivative via a base-catalyzed Claisen-Schmidt condensation.[4]

-

Preparation of Reactants : In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 10 mmol of this compound and 10 mmol of a substituted acetophenone in 10 mL of rectified spirit.

-

Catalyst Addition : Prepare a 10% aqueous solution of sodium hydroxide (NaOH). While vigorously stirring the reactant mixture, add the NaOH solution dropwise over 30 minutes.

-

Reaction : Maintain the reaction temperature between 20-25°C using a water bath. Continue stirring for 4-5 hours. The formation of a precipitate or turbidity indicates product formation.

-

Neutralization : After the reaction is complete, neutralize the mixture by slowly adding 0.1 M hydrochloric acid (HCl) until the pH is approximately 7.

-

Isolation : Filter the crude solid product using a Buchner funnel. Wash the precipitate with cold water to remove inorganic salts.

-

Purification : Dry the crude product in air. For further purification, recrystallize the solid from hot ethanol or perform column chromatography using silica gel with a suitable solvent system (e.g., hexane/ethyl acetate).[6]

-

Characterization : Confirm the structure and purity of the final compound using techniques such as Melting Point, Thin-Layer Chromatography (TLC), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Pharmacological Activities

Analogs of this compound have been investigated for a range of pharmacological activities. The electronic contribution of the methoxy group and the steric/lipophilic nature of the methyl group, combined with further modifications, give rise to compounds with significant potential.

Antimicrobial Activity

Benzaldehyde derivatives are recognized for their broad-spectrum antimicrobial properties, acting as bactericides and fungicides.[7] The primary mechanism often involves interaction with the microbial cell surface, leading to the disintegration of the cell membrane and coagulation of cytoplasmic components.[7]

Structure-Activity Relationship (SAR) Insights :

-

Hydroxyl Groups : The presence and position of hydroxyl groups on the benzaldehyde ring can enhance antimicrobial activity.[7]

-

Electron-Withdrawing Groups : The introduction of electron-withdrawing groups, such as a nitro (NO₂) group, can increase the potency against Gram-positive bacteria.[8]

-

Schiff Bases : Conversion of the aldehyde to a Schiff base often leads to compounds with significant, sometimes bacteriostatic, activity against both Gram-positive and Gram-negative bacteria.[8][9]

Data Summary: Antimicrobial Activity of Benzaldehyde Analogs

| Compound Type | Target Organism | Activity | Reference |

| Benzaldehyde-derived Schiff Base | Staphylococcus aureus (Gram+) | Zone of Inhibition: 1.9 - 3.0 cm | [8] |

| Benzaldehyde-derived Schiff Base | Candida albicans (Fungus) | Zone of Inhibition: 2.8 - 3.2 cm | [8] |

| Immobilized Hydroxybenzaldehydes | Pseudomonas aeruginosa (Gram-) | Growth Inhibition | [7] |

| Benzaldehyde-derived Schiff Base | Escherichia coli (Gram-) | Enhanced activity in metal complexes | [9] |

Experimental Protocol: Agar Well Diffusion Assay

This method is a standard technique for evaluating the antimicrobial activity of soluble compounds.[10][11]

-

Inoculum Preparation : Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in a suitable broth.

-

Plate Inoculation : Using a sterile cotton swab, evenly spread the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Well Creation : Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[10]

-

Sample Loading : Pipette a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. A solvent control (negative control) and a standard antibiotic (positive control) should be included on separate wells.

-

Pre-diffusion : Allow the plates to stand for 30 minutes to 1 hour to permit the diffusion of the compound into the agar.[11]

-

Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Measurement : Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm). The size of the zone is proportional to the antimicrobial potency of the compound.[12]

Antioxidant Activity

Many phenolic compounds, including derivatives of benzaldehyde, exhibit antioxidant activity. They can neutralize harmful free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, by donating a hydrogen atom. This activity is crucial for combating oxidative stress, which is implicated in numerous diseases.[13]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a rapid and widely used method to screen the antioxidant capacity of chemical compounds.[13]

-

Reagent Preparation : Prepare a DPPH working solution (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should have a deep violet color and be protected from light.[14]

-

Sample Preparation : Prepare serial dilutions of the test compound in the same solvent. A known antioxidant, such as Trolox or ascorbic acid, should be used as a positive control.

-

Reaction Mixture : In a 96-well microplate, add 20 µL of each sample dilution to the wells. Add 20 µL of the solvent to a "blank" well.[15]

-

Initiate Reaction : Add 180-200 µL of the DPPH working solution to all wells and mix gently.

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[15]

-

Absorbance Measurement : Measure the absorbance of each well at 517 nm using a microplate reader. The reduction of the DPPH radical by an antioxidant results in a loss of the violet color.[14]

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the inhibition percentage against the sample concentrations.

Anticancer Activity

Benzaldehyde and its derivatives have shown promise as anticancer agents. Recent studies have revealed that benzaldehyde can overcome treatment resistance and suppress metastasis by targeting specific protein-protein interactions within cancer cells.[16][17] A key mechanism involves the disruption of the interaction between the signaling protein 14-3-3ζ and phosphorylated histone H3, which is crucial for cancer cell survival and epithelial-mesenchymal plasticity.[18][19]

Mechanisms of Action :

-

Inhibition of Cell Proliferation : Benzaldehyde analogs can inhibit the growth of cancer cells, including those resistant to radiation and other targeted therapies.[16]

-

Induction of Apoptosis : Many cytotoxic agents work by triggering programmed cell death, or apoptosis. This is often mediated by the activation of caspases.

-

Disruption of Signaling Pathways : By interfering with key signaling proteins like 14-3-3ζ, these compounds can suppress pathways that drive unchecked cell growth and resistance.[19]

Data Summary: Cytotoxicity of Benzaldehyde Analogs

| Compound Class | Cell Line | IC₅₀ Value | Reference |

| Benzaldehyde | Osimertinib-resistant cancer cells | Growth Inhibition | [18] |

| Benzaldehyde Derivative | Pancreatic tumor mouse model | Tumor Growth Inhibition | [17] |

| Benzimidazole Analogues | Lung Adenocarcinoma (A549) | Sensitizes cells to mafosfamide | [20] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[21][22]

-

Cell Seeding : Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[23]

-

Compound Treatment : Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[24]

-

Formazan Solubilization : Carefully remove the medium containing MTT. Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[22]

-

Absorbance Reading : Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[24] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Signaling Pathway: Intrinsic Apoptosis

Many anticancer agents exert their effect by inducing apoptosis. The diagram below shows a simplified representation of the intrinsic (mitochondrial) pathway of apoptosis.

Caption: Simplified intrinsic apoptosis signaling pathway.

Conclusion and Future Perspectives

The analogs of this compound represent a versatile and promising class of compounds with a wide range of pharmacological activities. Their straightforward synthesis, particularly through methods like the Claisen-Schmidt condensation, allows for the generation of diverse chemical libraries for screening. The evidence points to their potential as antimicrobial, antioxidant, and notably, as anticancer agents capable of overcoming therapeutic resistance.

Future research should focus on:

-

Lead Optimization : Systematic modification of the benzaldehyde scaffold to enhance potency and selectivity for specific biological targets.

-

Mechanism of Action Studies : In-depth investigation into the precise molecular mechanisms underlying their observed biological effects.

-

In Vivo Efficacy and Safety : Advancing the most promising analogs into preclinical animal models to evaluate their efficacy, pharmacokinetic profiles, and safety.

The continued exploration of this chemical space holds significant potential for the discovery of novel therapeutic agents to address unmet medical needs, particularly in the fields of infectious diseases and oncology.

References

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 8(5), 650-655. [Link]

-

El-Sayed, A. M., & El-Sokkary, A. M. (2014). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. International journal of biological macromolecules, 67, 253-259. [Link]

-

Lab Experiments. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

-

MDPI. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

-

JETIR. (n.d.). SYNTHESIS OF CHALCONES. [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Reyes-Márquez, A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7629. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]

-

Azar, M. A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50824. [Link]

-

Singh, U. P., & Singh, R. K. (2012). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical Sciences and Research, 3(10), 3749-3753. [Link]

-

Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. [Link]

-

Yakubu, N. A., et al. (2023). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Multidisciplinary Research and Studies, 6(1). [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay Kit. [Link]

-